Ring Substitution Pattern: A Quantitative Comparison of Molecular Properties with [3-(Aminomethyl)oxan-3-yl]methanol
The target compound differs from its closest commercially available analog, [3-(aminomethyl)oxan-3-yl]methanol (CAS 1512573-56-6), solely by the replacement of a hydroxymethyl group with a 1-hydroxyethyl group at the 3-position of the oxane ring. This single methyl group addition is quantified by the difference in molecular formula (C8H17NO2 vs. C7H15NO2) and molecular weight (159.23 vs. 145.2 g/mol) . This change increases calculated lipophilicity (clogP) and steric bulk, but no empirical data (e.g., measured logD, aqueous solubility) exists for either compound to confirm the magnitude of this effect. The synthetic route is likely distinct due to the altered alcohol precursor.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 159.23 g/mol |
| Comparator Or Baseline | 145.2 g/mol for [3-(aminomethyl)oxan-3-yl]methanol [1] |
| Quantified Difference | +14.03 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
The quantifiable 14.03 g/mol mass difference confirms the target compound is a distinct chemical entity; however, in the absence of any functional data, procurement must be based on a unique structural requirement rather than a proven performance advantage.
- [1] American Elements. (2026). [3-(Aminomethyl)oxan-3-yl]methanol (CAS 1512573-56-6) - Product Datasheet. View Source
